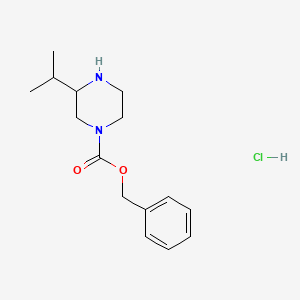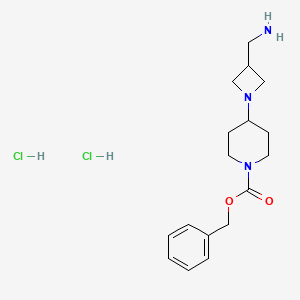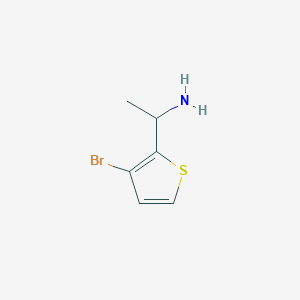
1-(3-Bromo-thiophen-2-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-thiophen-2-YL)-ethylamine is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 3-position and an ethylamine group at the 1-position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-thiophen-2-YL)-ethylamine typically involves the bromination of thiophene followed by the introduction of the ethylamine group. One common method involves the reaction of 3-bromo-thiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-thiophen-2-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-thiophen-2-YL)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-thiophen-2-YL)-ethylamine depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the ethylamine group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-thiophene: Lacks the ethylamine group, making it less versatile in certain applications.
3-Bromo-thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethylamine group, leading to different chemical properties and reactivity.
1-(4-Bromo-thiophen-2-YL)-ethylamine: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness
1-(3-Bromo-thiophen-2-YL)-ethylamine is unique due to the specific positioning of the bromine atom and the ethylamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3 |
InChI Key |
ZWKSAVZOEYLRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CS1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)
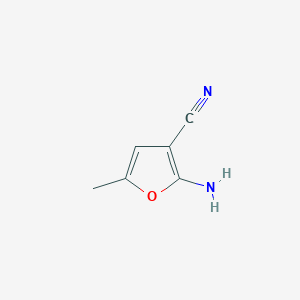
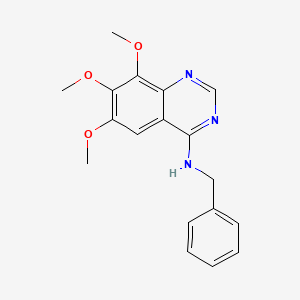
![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)

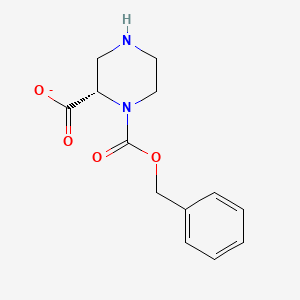
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)

![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)
